molecular formula C25H31NO4S B11639632 Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11639632
M. Wt: 441.6 g/mol
InChI Key: BUHXKMKJOIWRPS-UHFFFAOYSA-N
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Description

ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and a phenoxyacetamido group, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing reagents.

    Introduction of the Phenoxyacetamido Group: This step involves the reaction of the benzothiophene intermediate with 4-cyclohexylphenol and acetic anhydride under controlled conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced catalysts, high-throughput reactors, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.

    Industry: Used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The phenoxyacetamido group can interact with proteins and enzymes, modulating their activity. The benzothiophene core may also play a role in binding to specific receptors or other biomolecules, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(4-CYCLOHEXYLPHENOXY)ETHYL]ACETAMIDE: Shares the phenoxyacetamido group but lacks the benzothiophene core.

    ETHYL 2-(4-CYCLOHEXYLPHENOXY)ACETATE: Similar structure but without the amido group.

Uniqueness

ETHYL 2-[2-(4-CYCLOHEXYLPHENOXY)ACETAMIDO]-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is unique due to the combination of the benzothiophene core and the phenoxyacetamido group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 2-{[(4-cyclohexylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention in recent years for its potential biological activities. This article delves into its biological activity, focusing on its antitumor properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C20H26N2O4S
  • Molecular Weight : 378.50 g/mol
  • IUPAC Name : this compound

The structure of this compound features a benzothiophene core with various substituents that may influence its biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of this compound. The following table summarizes key findings from various research studies regarding its efficacy against different cancer cell lines.

Study ReferenceCell LineIC50 (μM)Mechanism of Action
MCF-7 (Breast)23.2Induction of apoptosis and cell cycle arrest
A549 (Lung)30.5Inhibition of proliferation
HeLa (Cervical)27.8Apoptotic pathways activation

The antitumor activity of this compound is primarily attributed to:

  • Apoptosis Induction : The compound has been shown to significantly reduce cell viability in MCF-7 cells by promoting apoptosis. The FITC/Annexin-V-FITC/PI assays indicated a notable increase in early and late apoptotic cells upon treatment .
  • Cell Cycle Arrest : Flow cytometry analysis revealed that treatment with this compound led to G2/M phase arrest, indicating interference with the cell cycle progression .
  • Inhibition of Autophagy : Studies indicated that the compound inhibits autophagic cell death while promoting necrosis and apoptosis .

In Vivo Studies

In vivo studies have demonstrated the compound's efficacy in reducing tumor growth in animal models. For instance:

  • In a study involving SEC-bearing mice, the administration of the compound resulted in a significant reduction in tumor mass by approximately 54% compared to control groups .
  • Hematological evaluations showed improvement in blood parameters such as hemoglobin levels and white blood cell counts post-treatment, suggesting a reduction in chemotherapy-induced myelosuppression .

Properties

Molecular Formula

C25H31NO4S

Molecular Weight

441.6 g/mol

IUPAC Name

ethyl 2-[[2-(4-cyclohexylphenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C25H31NO4S/c1-2-29-25(28)23-20-10-6-7-11-21(20)31-24(23)26-22(27)16-30-19-14-12-18(13-15-19)17-8-4-3-5-9-17/h12-15,17H,2-11,16H2,1H3,(H,26,27)

InChI Key

BUHXKMKJOIWRPS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)COC3=CC=C(C=C3)C4CCCCC4

Origin of Product

United States

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